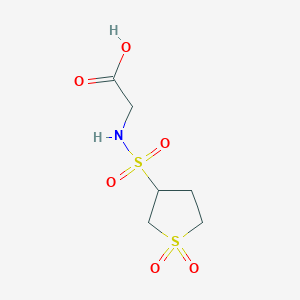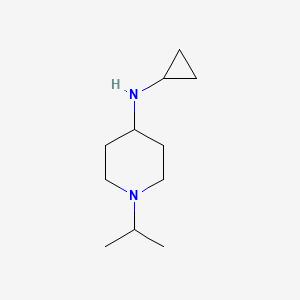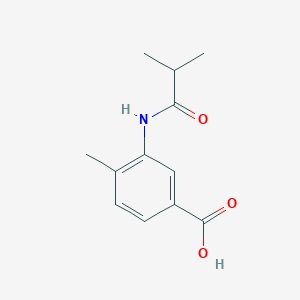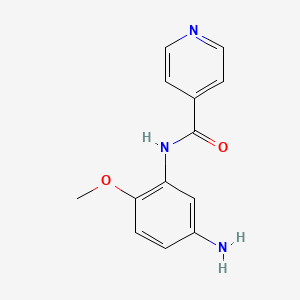
N-(5-Amino-2-methoxyphenyl)isonicotinamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)isonicotinamide, or NAM-PNI, is an organic compound that has been studied for its potential applications in scientific research. NAM-PNI is a derivative of nicotinamide, an amide of nicotinic acid, and is composed of an amine group and a phenyl ring. NAM-PNI has been found to have a variety of biochemical and physiological effects, and has been studied for its potential use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Green Synthesis Using Isonicotinic Acid
Isonicotinic acid has been utilized as a dual and biological organocatalyst in a green and efficient method for synthesizing pyranopyrazoles. This method involves a one-pot four-component condensation reaction, emphasizing the role of isonicotinic acid in promoting green chemistry practices in organic synthesis (Zolfigol et al., 2013).
PET Imaging Agents in Alzheimer's Disease
Isonicotinamide derivatives have been synthesized and explored as potential PET imaging agents for visualizing GSK-3 enzyme activity in Alzheimer's disease. The synthesis involves a series of reactions starting from methyl 2-aminoisonicotinate, highlighting the potential of these derivatives in neurological research and diagnostics (Gao et al., 2017).
Antimicrobial Activity
N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives have been synthesized and shown significant antimicrobial activity against various microorganisms. This finding underscores the potential of these derivatives in developing new antimicrobial agents (Mishra et al., 2010).
Corrosion Inhibition
Isonicotinamide derivatives have been studied for their inhibitory effects on steel corrosion in acidic environments. This research is crucial for understanding the chemical properties of these compounds and their potential industrial applications in corrosion control (Ansari et al., 2015).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-3-2-10(14)8-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKZNHVWUJXYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



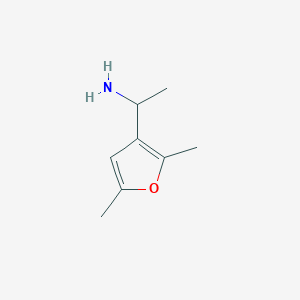


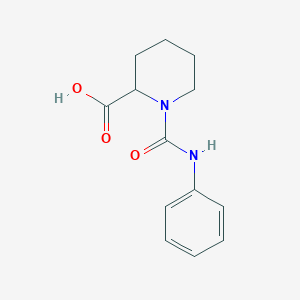
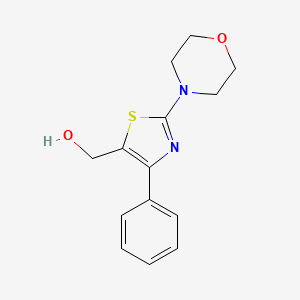

![2-[(3,5-Dimethylphenyl)formamido]propanoic acid](/img/structure/B1367891.png)



